![molecular formula C26H29ClN4O3 B2807800 {6-Chloro-4-[4-(2-ethoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326819-74-2](/img/structure/B2807800.png)
{6-Chloro-4-[4-(2-ethoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{6-Chloro-4-[4-(2-ethoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone is a complex organic compound that features a quinoline core substituted with a chloro group, a piperazine ring bearing an ethoxyphenyl group, and a morpholine ring attached via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-Chloro-4-[4-(2-ethoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions: The chloro group is introduced through electrophilic aromatic substitution using reagents such as phosphorus oxychloride (POCl₃).
Piperazine Ring Formation: The piperazine ring is formed by reacting ethoxyphenylamine with diethanolamine, followed by cyclization.
Coupling Reactions: The quinoline core is then coupled with the piperazine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Morpholine Attachment: Finally, the morpholine ring is attached via a methanone linkage using reagents such as morpholine and formaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and morpholine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the quinoline core or the methanone linkage using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group on the quinoline ring can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), amines, thiols
Major Products
Oxidation: Oxidized derivatives of the piperazine and morpholine rings
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives with various nucleophiles
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, {6-Chloro-4-[4-(2-ethoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone has shown potential as a pharmacophore in drug design. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific molecular targets in the body.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of {6-Chloro-4-[4-(2-ethoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the piperazine and morpholine rings can interact with proteins, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- {6-Chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone
- {6-Chloro-4-[4-(2-ethoxyphenyl)piperazin-1-yl]quinolin-3-yl}(piperidin-4-yl)methanone
- {6-Chloro-4-[4-(2-ethoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)ethanone
Uniqueness
The uniqueness of {6-Chloro-4-[4-(2-ethoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyphenyl group on the piperazine ring and the morpholine ring attached via a methanone linkage differentiates it from similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[6-chloro-4-[4-(2-ethoxyphenyl)piperazin-1-yl]quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O3/c1-2-34-24-6-4-3-5-23(24)29-9-11-30(12-10-29)25-20-17-19(27)7-8-22(20)28-18-21(25)26(32)31-13-15-33-16-14-31/h3-8,17-18H,2,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDIVAWSRADSRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
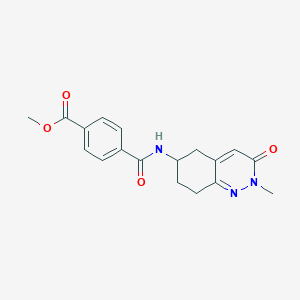
![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B2807718.png)
![1-[4-(3-Chlorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2807719.png)
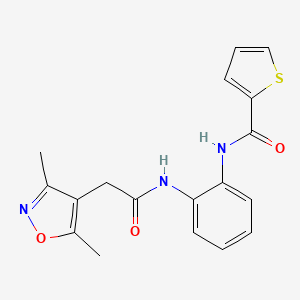
![2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide](/img/structure/B2807722.png)
![5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2807724.png)

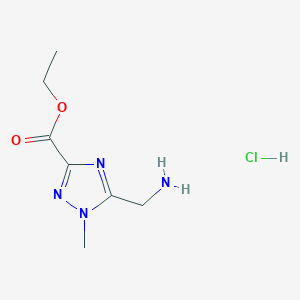
![N-(2,5-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2807729.png)
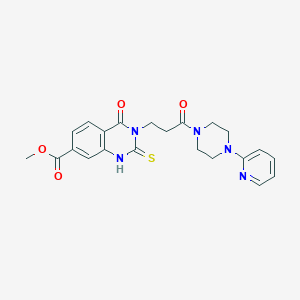
![3-Methanesulfonylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2807733.png)
![1-(2,4-Dimethylphenyl)-3-(spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ylamino)propan-2-ol](/img/structure/B2807735.png)
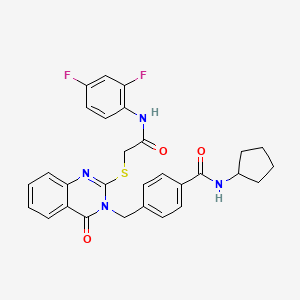
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2807737.png)
